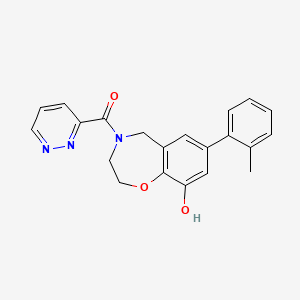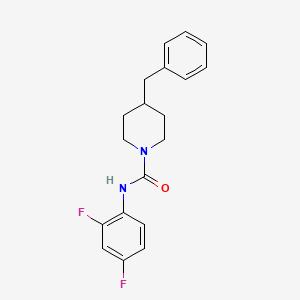![molecular formula C15H18N6O3 B5279614 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-METHYL-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE](/img/structure/B5279614.png)
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-METHYL-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-METHYL-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-METHYL-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid.
Formation of the Hydrazide: The nitrated pyrazole is reacted with a suitable hydrazine derivative to form the hydrazide.
Condensation Reaction: The final step involves the condensation of the hydrazide with a pyridine aldehyde to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Materials Science: It can be incorporated into polymers or used as a precursor for advanced materials.
Biology and Medicine
Drug Development: The compound may have potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Dyes and Pigments: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-METHYL-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes through binding to the active site.
Receptors: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA: Binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-METHYLPROPANOHYDRAZIDE: Lacks the pyridine moiety.
3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE: Lacks the nitro group.
Properties
IUPAC Name |
3-(3,5-dimethyl-4-nitropyrazol-1-yl)-2-methyl-N-[(E)-pyridin-4-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3/c1-10(9-20-12(3)14(21(23)24)11(2)19-20)15(22)18-17-8-13-4-6-16-7-5-13/h4-8,10H,9H2,1-3H3,(H,18,22)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHAHGNFKRVSTE-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)NN=CC2=CC=NC=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC(C)C(=O)N/N=C/C2=CC=NC=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methyl]amino}phenyl)acetamide](/img/structure/B5279551.png)
![4-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5279552.png)
![3-[(cyclohexylamino)sulfonyl]-5-(1H-pyrazol-4-yl)benzoic acid](/img/structure/B5279553.png)
![6-methoxy-3-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-indazole](/img/structure/B5279556.png)
amino]methyl}-2-furyl)benzonitrile](/img/structure/B5279559.png)
![(1S,6R)-9-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5279562.png)

![N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B5279577.png)
![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5279580.png)

![N-[2-(acetylamino)ethyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5279606.png)
![2-methyl-4-(4-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5279613.png)
![2-(2-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5279626.png)

